molecular formula C11H9FO3 B13559899 5-(4-fluorobenzoyl)dihydrofuran-2(3H)-one

5-(4-fluorobenzoyl)dihydrofuran-2(3H)-one

Cat. No.: B13559899
M. Wt: 208.18 g/mol
InChI Key: PDDNNINKMSWBKU-UHFFFAOYSA-N
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Description

5-(4-fluorobenzoyl)dihydrofuran-2(3H)-one is an organic compound characterized by the presence of a fluorobenzoyl group attached to a dihydrofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorobenzoyl)dihydrofuran-2(3H)-one typically involves the reaction of 4-fluorobenzoyl chloride with dihydrofuran-2(3H)-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorobenzoyl)dihydrofuran-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted benzoyl derivatives.

Scientific Research Applications

5-(4-fluorobenzoyl)dihydrofuran-2(3H)-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-fluorobenzoyl)dihydrofuran-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The dihydrofuranone ring may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-fluorobenzoyl chloride: A precursor in the synthesis of 5-(4-fluorobenzoyl)dihydrofuran-2(3H)-one.

    Dihydrofuran-2(3H)-one: The core structure of the compound.

    4-fluorobenzyl alcohol: Another fluorinated benzoyl derivative with different functional properties.

Uniqueness

This compound is unique due to the combination of the fluorobenzoyl group and the dihydrofuranone ring. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it valuable in various research applications.

Properties

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

5-(4-fluorobenzoyl)oxolan-2-one

InChI

InChI=1S/C11H9FO3/c12-8-3-1-7(2-4-8)11(14)9-5-6-10(13)15-9/h1-4,9H,5-6H2

InChI Key

PDDNNINKMSWBKU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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